4-(6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine
Description
The compound 4-(6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine is a heterocyclic molecule featuring a pyrimidine core substituted with a thiomorpholine ring and an imidazole-piperazine-carbonyliperazine moiety. The thiomorpholine group (a sulfur-containing morpholine analog) may enhance lipophilicity and metabolic stability compared to oxygen-containing morpholine derivatives .
Properties
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-[1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8OS/c30-21(28-7-5-26(6-8-28)18-3-1-2-4-22-18)17-14-29(16-25-17)20-13-19(23-15-24-20)27-9-11-31-12-10-27/h1-4,13-16H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYUEJXCRGPOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CN(C=N3)C4=CC(=NC=N4)N5CCSCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine involves multiple steps, including the formation of the piperazine, imidazole, and pyrimidine rings, followed by their subsequent coupling. Common synthetic methods include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Ugi reaction: A multicomponent reaction that can be used to form the imidazole ring.
Ring opening of aziridines: This method involves the reaction of aziridines with N-nucleophiles to form the desired heterocyclic structures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an antagonist. The exact pathways and targets depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Frameworks
The pyrimidine core in the target compound is analogous to pyrazolopyrimidine derivatives reported in and . For example:
- Compound 3 (): A pyrazolo[3,4-d]pyrimidinyl-hydrazine derivative lacks the imidazole and piperazine substituents but shares a pyrimidine backbone. The absence of a sulfur-containing thiomorpholine in Compound 3 may reduce its membrane permeability compared to the target compound .
- Compound 5 (): Features a pyrazole linked to an arylpiperazine via a butanone spacer.
Substituent Effects
- Piperazine Derivatives : The target compound’s 4-(pyridin-2-yl)piperazine-1-carbonyl group is structurally distinct from the methanesulfonyl-piperazine in Compound 88 (). The carbonyl linker may confer greater conformational rigidity than the sulfonyl group, influencing receptor interaction .
- Thiomorpholine vs.
Physicochemical Properties (Inferred)
Research Findings and Implications
Synthetic Complexity : The target compound’s imidazole-pyrimidine-thiomorpholine architecture requires multi-step synthesis, similar to the isomerization strategies described for pyrazolotriazolopyrimidines in .
However, the thiomorpholine group may introduce unique pharmacokinetic profiles compared to morpholine-based analogs like Compound 88 .
SAR Insights : The carbonyl linker between imidazole and piperazine in the target compound could reduce metabolic degradation compared to ester or amide linkers in related compounds .
Biological Activity
4-(6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor antagonist. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique combination of heterocyclic structures, including piperazine, imidazole, and pyrimidine rings. Its molecular formula is , and it has a CAS number of 1251611-09-2. The structural complexity allows it to interact with various biological targets, making it a candidate for drug development.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It may function as an enzyme inhibitor , binding to the active sites of target proteins, thereby inhibiting their activity. Additionally, it may act as a receptor antagonist , modulating receptor functions critical in various physiological processes.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibition against various kinases involved in cancer progression. For instance, studies have shown that certain derivatives can inhibit the epidermal growth factor receptor (EGFR), a key player in tumor growth and metastasis .
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. Its potential use in treating infections related to resistant strains is under investigation, particularly in the context of tuberculosis .
Case Studies and Research Findings
Pharmacological Applications
The potential applications of this compound include:
Cancer Therapy : By inhibiting specific kinases like EGFR, this compound could be developed into a therapeutic agent for cancers characterized by dysregulated kinase activity.
Infectious Diseases : Its antimicrobial properties suggest potential applications in treating infections caused by resistant pathogens.
Pain Management : The compound's ability to modulate pain pathways positions it as a candidate for developing new analgesics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
